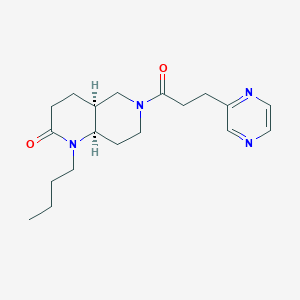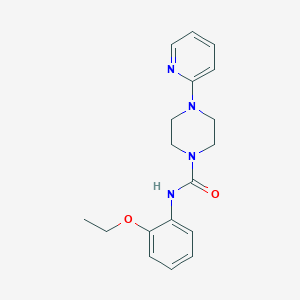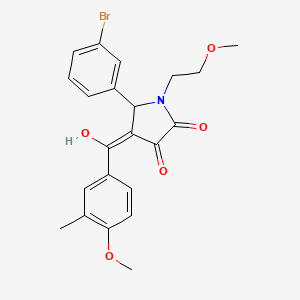![molecular formula C17H20N2O4S2 B5324117 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学的研究の応用
1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the function of certain receptors in the brain. This compound has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. By studying the binding of this compound to the 5-HT1A receptor, researchers can gain a better understanding of the role of this receptor in various physiological processes.
作用機序
The mechanism of action of 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine involves its binding to the 5-HT1A receptor. This binding activates the receptor, which in turn triggers a series of downstream signaling events. These signaling events ultimately lead to the physiological effects associated with this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include the modulation of serotonin release, the regulation of mood and anxiety, and the modulation of pain perception. This compound has also been found to have potential applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the primary advantages of using 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows researchers to study the function of this receptor in isolation, without interference from other receptors or signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over long periods of time.
将来の方向性
There are many potential future directions for research involving 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine. One area of interest is the development of more potent and selective compounds that can be used to study the function of the 5-HT1A receptor in greater detail. Another area of interest is the development of new therapeutic agents based on the structure of this compound, for the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in scientific research.
合成法
The synthesis of 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine involves a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then reacted with 2-thiophenesulfonyl chloride to form the final product.
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)13-16(20)18-8-10-19(11-9-18)25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGSGZSWLWZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)





![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)